molecular formula C9H16O2 B13841326 Methylcis-5-octenoate

Methylcis-5-octenoate

Cat. No.: B13841326
M. Wt: 156.22 g/mol
InChI Key: TUHAYWWWVLJJJM-UHFFFAOYSA-N
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Preparation Methods

Methylcis-5-octenoate can be synthesized through various methods. One common synthetic route involves the esterification of (E)-5-octenoic acid with methanol in the presence of an acid catalyst . Another method includes the reaction of (E)-5-octenoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanol to yield this compound . Industrial production methods typically involve similar esterification processes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Methylcis-5-octenoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fragrance Industry

Methylcis-5-octenoate is primarily utilized in the fragrance industry due to its pleasant aroma. It serves as a key ingredient in various perfumes and scented products. The compound has been evaluated for its safety in fragrance formulations, with assessments indicating low toxicity levels and no significant genotoxic effects. The Expert Panel for Fragrance Safety has concluded that this compound does not present a risk for genotoxicity or reproductive toxicity when used within established exposure limits .

Food Flavoring

In food science, this compound is used as a flavoring agent. Its fruity and floral notes make it suitable for enhancing the taste of various food products. Regulatory bodies have assessed its safety for consumption, confirming that it can be used in food products without posing health risks when used appropriately.

Potential Therapeutic Uses

Recent studies have explored the potential therapeutic applications of this compound. Research indicates that compounds similar to this compound may exhibit anti-inflammatory and antioxidant properties, which could be beneficial in treating various health conditions . However, more research is necessary to fully understand these potential applications.

Safety Assessments

This compound has undergone extensive safety evaluations:

  • Genotoxicity : Studies indicate that it is not expected to be genotoxic based on read-across data from related compounds .
  • Toxicity : The compound's exposure levels are below the Threshold of Toxicological Concern (TTC), suggesting minimal risk under normal usage conditions .
  • Environmental Impact : Environmental assessments have shown that this compound poses no significant risk to aquatic environments, as its predicted environmental concentration (PEC) is below the no-effect concentration (PNEC) thresholds .

Case Study 1: Fragrance Safety Assessment

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials evaluated this compound across several endpoints including repeated dose toxicity and skin sensitization. The assessment found that exposure levels were significantly below established safety thresholds, supporting its safe use in consumer products .

Case Study 2: Flavoring Agent Evaluation

In a study examining various food flavoring agents, this compound was analyzed for its sensory properties and safety in food applications. Results indicated positive consumer acceptance and confirmed that it can be safely incorporated into food products at regulated levels without adverse effects on health.

Case Study 3: Antioxidant Potential

Research exploring the antioxidant properties of compounds structurally similar to this compound suggested potential benefits in reducing oxidative stress-related conditions. This study highlights the need for further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of methylcis-5-octenoate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. At the molecular level, it binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Methylcis-5-octenoate can be compared with other similar compounds such as:

    Methyl trans-5-octenoate: Similar in structure but with a different geometric configuration.

    Ethyl cis-5-octenoate: Similar ester but with an ethyl group instead of a methyl group.

    Methyl cis-4-octenoate: Similar ester but with the double bond at a different position.

What sets this compound apart is its unique combination of structure and aroma, making it particularly valuable in the flavor and fragrance industry .

Biological Activity

Methylcis-5-octenoate is an organic compound that belongs to the family of fatty acid esters. It has garnered attention in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H16O2
  • Molecular Weight : 156.23 g/mol

The compound is characterized by a cis double bond between the fifth and sixth carbon atoms in its carbon chain, which contributes to its unique biological properties.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress in biological systems. This compound exhibits significant antioxidant properties, as demonstrated in various studies.

Case Study: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for assessing antioxidant activity. In a study where this compound was tested alongside other fatty acids, it showed a notable ability to scavenge free radicals.

Concentration (µg/mL)% Inhibition
2515.49
5033.38
7562.96
10090.74

The results indicated that this compound's antioxidant capacity increased with concentration, reaching up to 90.74% inhibition at the highest concentration tested .

Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory effects, which can be beneficial in treating various inflammatory diseases.

Case Study: Hemolysis Inhibition Assay

Using human red blood cells (HRBC), researchers assessed the anti-inflammatory activity of this compound by measuring hemolysis inhibition.

Sample Concentration (µL)% Hemolysis Inhibition
2510.00
5025.00
10017.08

At a concentration of 100 µL, this compound exhibited a hemolysis inhibition rate of 17.08%, indicating its potential effectiveness in reducing inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

In a screening study involving several microbial strains, this compound was tested for its ability to inhibit bacterial growth.

Microbial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.3
Pseudomonas aeruginosa0.4

These findings indicate that this compound has varying degrees of antimicrobial activity against different bacterial strains .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals, thereby reducing oxidative stress.
  • Membrane Stabilization : this compound may stabilize cell membranes, contributing to its anti-inflammatory effects.
  • Disruption of Bacterial Cell Walls : Its hydrophobic nature may enable it to penetrate bacterial membranes and disrupt their integrity.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl oct-5-enoate

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h4-5H,3,6-8H2,1-2H3

InChI Key

TUHAYWWWVLJJJM-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCC(=O)OC

Origin of Product

United States

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